molecular formula C13H18N4O4S2 B6759091 N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide

Cat. No.: B6759091
M. Wt: 358.4 g/mol
InChI Key: XJUSREZVFMHAMV-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group. Thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of these functional groups makes this compound a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S2/c1-20-8-10-9-22-13(15-10)16-23(18,19)12-6-14-17(7-12)11-2-4-21-5-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUSREZVFMHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=N1)NS(=O)(=O)C2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. The preparation starts with the formation of the thiazole ring, followed by the introduction of the pyrazole ring and the sulfonamide group. Common reagents used in these reactions include thioamides, hydrazines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The sulfonamide group can inhibit the function of certain enzymes by mimicking the structure of natural substrates. These interactions can lead to the disruption of biological pathways, resulting in antimicrobial, anti-inflammatory, or antitumor effects.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

    2,4-disubstituted thiazoles: Known for their broad spectrum of biological activities.

    1,3,4-thiadiazoles: Exhibiting antimicrobial and antitumor properties.

    1,2,4-triazoles: Used in antifungal and anticancer research. N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which may offer distinct biological activities and chemical reactivity.

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